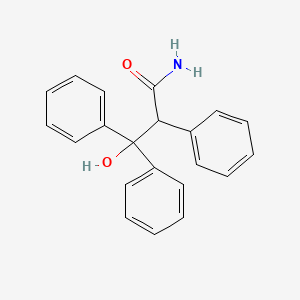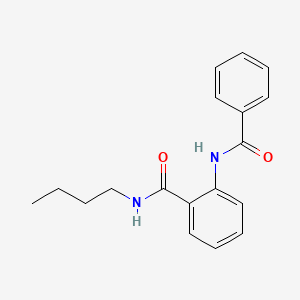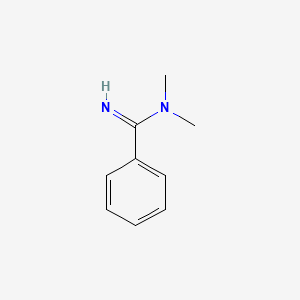
Copper--zirconium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–zirconium (1/1) is an intermetallic compound composed of copper and zirconium in a 1:1 ratio. This compound is known for its unique properties, including high strength, excellent electrical conductivity, and resistance to corrosion. It is widely used in various industrial applications, particularly in the production of high-performance materials and components.
准备方法
Synthetic Routes and Reaction Conditions
Copper–zirconium (1/1) can be synthesized through various methods, including:
Sol-Gel Method: This involves the preparation of copper composite zirconium oxide nanoparticles.
Molten Salt Method: Dense zirconium coatings on copper substrates can be obtained using molten salt techniques.
Industrial Production Methods
In industrial settings, copper–zirconium (1/1) is typically produced through high-temperature alloying processes. The addition of zirconium to copper results in a heat-treatable alloy that can be solution-treated and subsequently aged to achieve desirable properties .
化学反应分析
Types of Reactions
Copper–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxide and zirconium oxide.
Reduction: Reduction reactions can convert copper oxide and zirconium oxide back to their metallic forms.
Substitution: Substitution reactions can occur when copper–zirconium (1/1) interacts with other metals or compounds, leading to the formation of new intermetallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and hydrogen for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include copper oxide, zirconium oxide, and various intermetallic compounds depending on the specific reaction conditions .
科学研究应用
Copper–zirconium (1/1) has a wide range of scientific research applications, including:
作用机制
The mechanism by which copper–zirconium (1/1) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic activity is attributed to the unique surface properties and the copper–zirconium interphase, which enhances the material’s acid/base and redox properties.
Photocatalytic Activity: In photocatalytic applications, the presence of copper enhances the generation of reactive oxygen species, leading to the degradation of organic pollutants.
Antimicrobial and Anticancer Activity: The compound’s antimicrobial and anticancer effects are believed to be due to the generation of reactive oxygen species and the interaction of released metal ions with cellular components, leading to cell apoptosis.
相似化合物的比较
Copper–zirconium (1/1) can be compared with other similar compounds, such as:
Copper–zirconium (2/1): This compound has a different stoichiometry and exhibits distinct properties and applications.
Copper–zirconium (1/2): Another variant with a different ratio of copper to zirconium, leading to variations in its mechanical and electrical properties.
Copper–zirconium (5/8): This compound is known for its unique crystal structure and phase stability.
Copper–zirconium (1/1) stands out due to its balanced composition, which provides a combination of high strength, excellent electrical conductivity, and resistance to corrosion, making it suitable for a wide range of applications .
属性
CAS 编号 |
12158-68-8 |
|---|---|
分子式 |
CuZr |
分子量 |
154.77 g/mol |
IUPAC 名称 |
copper;zirconium |
InChI |
InChI=1S/Cu.Zr |
InChI 键 |
XTYUEDCPRIMJNG-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






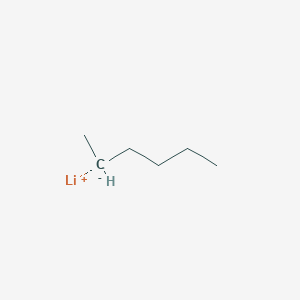
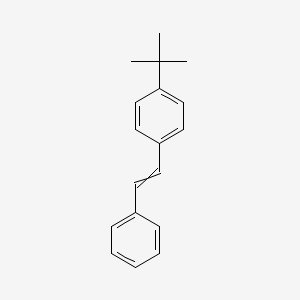

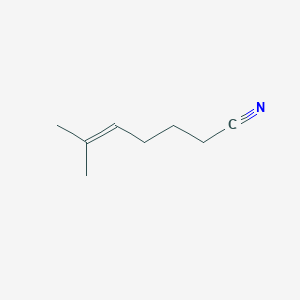
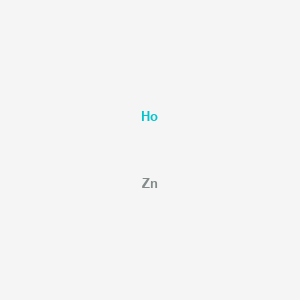
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
